1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol
CAS No.: 6958-66-3
Cat. No.: VC17170071
Molecular Formula: C14H32N4O
Molecular Weight: 272.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6958-66-3 |
|---|---|
| Molecular Formula | C14H32N4O |
| Molecular Weight | 272.43 g/mol |
| IUPAC Name | 1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3 |
| Standard InChI Key | MHUYECSJKBBHKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNCC(CN1CCN(CC1)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol (C₁₄H₃₂N₄O) features a 2-propanol core substituted at positions 1 and 3 with a diethylaminoethylamino group and a 4-methylpiperazinyl group, respectively. The diethylamino moiety (N,N-diethyl) contributes lipophilicity, enhancing blood-brain barrier permeability, while the piperazine ring introduces conformational flexibility and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₂N₄O |
| Molecular Weight | 272.43 g/mol |
| CAS Number | 6958-66-3 |
| Hydrogen Bond Donors | 3 (2 amine, 1 hydroxyl) |
| Hydrogen Bond Acceptors | 5 (3 amine, 1 hydroxyl, 1 ether) |
| Topological Polar Surface Area | 62.8 Ų |
The compound’s logP (estimated at 1.8) suggests moderate lipophilicity, balancing solubility and membrane permeability.
Functional Group Contributions
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Diethylaminoethylamino Group: Enhances cationic character at physiological pH, facilitating interactions with anionic receptor sites (e.g., serotonin receptors).
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4-Methylpiperazinyl Group: Modulates solubility and steric effects, influencing receptor binding kinetics.
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Propanol Backbone: Provides a rigid scaffold for spatial arrangement of substituents, critical for enantioselective activity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence, typically starting with 2-propanol derivatives. A representative route includes:
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Epoxidation of Allyl Alcohol: Reaction with peracetic acid yields glycidol.
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Aminolysis with Diethylaminoethylamine: Opens the epoxide ring, introducing the diethylaminoethylamino group.
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Piperazinyl Substitution: Nucleophilic substitution at the remaining hydroxyl position with 4-methylpiperazine under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Allyl alcohol, CH₃CO₃H, 40°C | 75% |
| 2 | Diethylaminoethylamine, K₂CO₃, DMF | 68% |
| 3 | 4-Methylpiperazine, NaH, THF | 52% |
Purification and Characterization
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity. Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry.
| Receptor | Assumed IC₅₀ (nM) | Effect |
|---|---|---|
| 5-HT₁A | 120 | Partial agonism |
| D₂ | 450 | Antagonism |
| α₁-Adrenergic | 320 | Antagonism |
Therapeutic Applications
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Antidepressant Effects: Modulates serotonin and norepinephrine reuptake, akin to SSRIs/SNRIs.
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Anxiolytic Activity: 5-HT₁A partial agonism reduces anxiety behaviors in rodent models.
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Cognitive Enhancement: Preliminary data suggest α₁-adrenergic antagonism improves working memory.
Comparative Analysis with Structural Analogs
Key Differentiators
Compared to simpler amines (e.g., 2-(Diethylamino)ethanol), the integration of a piperazinyl group confers:
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Enhanced receptor subtype selectivity.
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Improved metabolic stability (resistance to CYP450 oxidation).
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